Selective T-Cell Cytotoxicity: Acutumine vs. Sinomenine and Dechlorinated Analogs
Acutumine exhibits selective cytotoxicity against human T-cell lines while sparing B-lymphocytes and other cell types, a selectivity profile not shared by sinomenine or dechloroacutumine [1]. In a direct comparative study, acutumine inhibited the growth of MOLT-4 and HUT 78 T-cell lines, whereas acutumidine and dechloroacutumine showed no significant inhibition against these T-cell lines [2]. Sinomenine, in contrast, demonstrates no direct cytotoxicity against Jurkat T-cell lymphoblasts and functions instead as an immunosuppressant via glucocorticoid receptor modulation [3].
| Evidence Dimension | T-cell growth inhibition (MOLT-4 and HUT 78 cell lines) |
|---|---|
| Target Compound Data | Selective inhibition of T-cell growth (low micromolar potency) with no significant effect on B-lymphocytes |
| Comparator Or Baseline | Acutumidine and dechloroacutumine: no significant T-cell inhibition; Sinomenine: no direct T-cell cytotoxicity (Jurkat cells) |
| Quantified Difference | Acutumine = selective T-cell cytotoxicity; Comparators = no activity in T-cell assays |
| Conditions | MOLT-4 (T-cell leukemia) and HUT 78 (T-cell lymphoma) human cell lines; transformed human B-lymphocytes as selectivity control |
Why This Matters
This selective T-cell cytotoxicity is the primary differentiating feature for researchers investigating targeted therapies for T-cell malignancies (leukemia/lymphoma), a property absent in closely related alkaloids.
- [1] Yu, B. W. et al. Alkaloids from Menispermum dauricum. Phytochemistry 2002, 61, 439-442. View Source
- [2] Yu, B. W. et al. Alkaloids from Menispermum dauricum. Phytochemistry 2002, 61, 439-442. (Direct comparison of acutumine, acutumidine, dechloroacutumine). View Source
- [3] Inhibition of lymphocyte proliferation by the anti-arthritic drug sinomenine. Int. J. Immunopharmacol. 1994. View Source
